![molecular formula C18H11ClN2O B3015861 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine CAS No. 65148-07-4](/img/structure/B3015861.png)
4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine
Overview
Description
4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is a chemical compound with the CAS Number: 65148-07-4 . It has a molecular weight of 306.75 . The IUPAC name for this compound is 4-chloro-5,6-diphenylfuro[2,3-d]pyrimidine .
Molecular Structure Analysis
The InChI code for 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is 1S/C18H11ClN2O/c19-17-15-14 (12-7-3-1-4-8-12)16 (13-9-5-2-6-10-13)22-18 (15)21-11-20-17/h1-11H . This indicates the presence of 18 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis
4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Anticancer Activity
4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine: compounds have been studied for their potential as protein kinase inhibitors in cancer treatment . These compounds can selectively inhibit protein kinases, which are crucial for controlling cell growth and metabolism. Their ability to target specific signaling pathways makes them promising candidates for developing new anticancer therapies.
Medicinal Chemistry
In medicinal chemistry, derivatives of furo[2,3-d]pyrimidine, like 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine , serve as scaffolds for developing potent kinase inhibitors . These inhibitors are essential for creating innovative treatments for diseases such as cancer and inflammatory skin disorders like atopic dermatitis.
Organic Synthesis
This compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecules . Its unique structure allows for the introduction of various functional groups, aiding in the synthesis of diverse pharmaceutical compounds.
Pharmacology
In pharmacology, 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine plays a role in the synthesis of various pharmaceutical compounds, especially kinase inhibitors used in disease treatment . These inhibitors are vital therapeutic agents for treating a range of diseases, including cancer.
Drug Discovery
The compound is involved in drug discovery processes, where it is used to develop new therapeutic agents . Its structure is beneficial in creating molecules with potential antitubercular activity, highlighting its importance in the development of new drugs.
Biochemistry Applications
In biochemistry, 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is utilized for its therapeutic potential. It is part of structures that have shown interest in therapy and have been approved for use as therapeutics . The compound’s role in modifying physicochemical parameters helps achieve better ADME/Tox results for drug candidates.
Safety and Hazards
Future Directions
Research on pyrimidines, including 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine, is ongoing. Future directions may include the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is serine/threonine-protein kinase . This enzyme plays a crucial role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Mode of Action
4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine interacts with its target, the serine/threonine-protein kinase, to induce cell cycle arrest and activate DNA repair mechanisms . This interaction results in the prevention of cell proliferation and the promotion of cell survival in the presence of DNA damage .
Biochemical Pathways
The compound affects the cell cycle regulation pathway and the DNA repair pathway . By inhibiting the serine/threonine-protein kinase, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . Concurrently, it activates mechanisms for DNA repair, thereby preventing the propagation of DNA damage .
Result of Action
The molecular and cellular effects of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine’s action include the induction of cell cycle arrest and the activation of DNA repair mechanisms . These effects can lead to the prevention of cell proliferation and the enhancement of cell survival in the presence of DNA damage .
Action Environment
The action, efficacy, and stability of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and humidity conditions . It is also important to note that the compound may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
properties
IUPAC Name |
4-chloro-5,6-diphenylfuro[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O/c19-17-15-14(12-7-3-1-4-8-12)16(13-9-5-2-6-10-13)22-18(15)21-11-20-17/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCDERJEEHCRHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C(=NC=N3)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine |
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